Nikkomycin X - 72864-26-7

Nikkomycin X

Catalog Number: EVT-1553343
CAS Number: 72864-26-7
Molecular Formula: C20H25N5O10
Molecular Weight: 495.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neopolyoxin A is a natural product found in Streptomyces ansochromogenes and Streptomyces tendae with data available.
Synthesis Analysis

Methods of Synthesis

The synthesis of nikkomycin X can be achieved through various biotechnological approaches, primarily involving fermentation processes using specific strains of Streptomyces. The production typically involves genetic manipulation to enhance yield and selectivity for nikkomycin X over its isomers. For instance, researchers have successfully constructed strains that selectively produce nikkomycin Z by blocking specific biosynthetic pathways associated with nikkomycin X .

Technical Details

The biosynthetic pathway of nikkomycin X involves several key enzymes and precursors. The disruption of genes such as sanP, which is crucial for the imidazolone component of nikkomycin X, has been shown to affect its production significantly. This genetic manipulation allows for increased production of other related compounds while suppressing unwanted byproducts .

Molecular Structure Analysis

Structure

Nikkomycin X possesses a complex molecular structure characterized by a peptidyl nucleoside configuration. Its structure includes a nucleoside moiety linked to a peptide chain, which is critical for its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₇N₅O₅
  • Molecular Weight: 327.30 g/mol

Data

Chemical Reactions Analysis

Reactions

Nikkomycin X undergoes several chemical reactions that are integral to its function as an antibiotic. The primary reaction involves the inhibition of chitin synthase, which prevents the formation of chitin in fungal cell walls. This mechanism leads to cell lysis and ultimately the death of fungal cells.

Technical Details

The inhibition mechanism is competitive, where nikkomycin X mimics the natural substrates of chitin synthase, binding to the active site and obstructing the enzyme's function. Studies have shown that this interaction is highly selective for fungal enzymes over mammalian counterparts, which underscores its therapeutic potential without significant toxicity to human cells .

Mechanism of Action

Process

The mechanism by which nikkomycin X exerts its antifungal effects involves several steps:

  1. Binding: Nikkomycin X binds competitively to chitin synthase.
  2. Inhibition: This binding inhibits the enzyme's ability to catalyze the polymerization of N-acetylglucosamine into chitin.
  3. Cell Death: The disruption in chitin synthesis compromises the structural integrity of the fungal cell wall, leading to cell lysis and death.

Data

Experimental data supports that concentrations as low as 0.1 µg/mL can effectively inhibit fungal growth, demonstrating its potency as an antifungal agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Melting Point: Approximately 210 °C.

Chemical Properties

  • pH Stability: Stable across a pH range of 4-7.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.

Relevant studies have characterized these properties extensively, ensuring that formulations containing nikkomycin X retain efficacy over time .

Applications

Nikkomycin X has significant applications in both clinical and agricultural settings:

  • Clinical Uses: It serves as a potent antifungal agent against various fungal infections, particularly those caused by Candida species and other pathogenic fungi.
  • Agricultural Uses: Due to its effectiveness against fungal pathogens affecting crops, nikkomycin X is explored as a biopesticide in sustainable agriculture practices.

Research continues into optimizing its production and enhancing its efficacy through structural modifications and formulation improvements .

Introduction to Nikkomycins

Historical Discovery and Taxonomic Origins of Nikkomycin X

Nikkomycin X was first identified in the mid-1970s as a secondary metabolite produced by Streptomyces ansochromogenes 7100, a soil-dwelling actinomycete. This discovery occurred during systematic screening programs for novel antifungal agents with agricultural applications [1]. The compound was co-discovered alongside nikkomycin Z, with both antibiotics initially characterized through their potent inhibition of phytopathogenic fungi including Mucor hiemalis and Rhizopus circinans [2] [8]. The producing organism, S. ansochromogenes, was taxonomically classified within the family Streptomycetaceae, distinguished by its high G-C DNA content (approximately 70%) and complex morphological differentiation patterns [6]. Early structural elucidation revealed nikkomycin X as a peptidyl nucleoside antibiotic featuring a unique imidazolone moiety (4-formyl-4-imidazolin-2-one) that differentiates it from its congener nikkomycin Z [1] [3]. The biosynthetic gene cluster spanning approximately 35 kb was subsequently mapped to the chromosome of S. ansochromogenes, with gene disruption experiments establishing the boundaries at sanG (left boundary) and sanX (right boundary) [1]. This genetic organization provided the foundation for understanding the molecular basis of nikkomycin X production.

Table 1: Comparative Structural Features of Nikkomycin X and Z

Structural FeatureNikkomycin XNikkomycin Z
Nucleoside Moiety5'-phosphoribofuranosyl-4-formyl-4-imidazolin-2-one (Cx)5'-phosphoribofuranosyl-uracil (Cz)
Aminohexuronic Acid5-aminohexuronic acid5-aminohexuronic acid
Peptidyl ComponentHydroxypyridylhomethreonine (nikkomycin D)Hydroxypyridylhomethreonine (nikkomycin D)
Key Enzymatic StepsSanP-dependent imidazolone biosynthesisUracil salvage pathway
Molecular FormulaC₁₉H₂₆N₆O₉C₂₀H₂₅N₅O₈

Figure 1: Structural comparison highlighting the imidazolone moiety (red) in nikkomycin X versus the uracil moiety (blue) in nikkomycin Z

Classification Within the Peptidyl Nucleoside Antibiotic Family

Nikkomycin X belongs to the peptidyl nucleoside antibiotics, a structurally distinctive class characterized by a nucleoside core linked to a modified peptide chain. This class includes agriculturally important compounds such as polyoxins, which share the conserved aminohexuronic acid component but differ in their peptidyl moieties [5]. Nikkomycin X specifically contains hydroxypyridylhomethreonine (nikkomycin D) peptidically bound to a 5-aminohexuronic acid that is N-glucosidically linked to 4-formyl-4-imidazolin-2-one (imidazolone) rather than uracil [1] [3]. This structural distinction arises from specialized biosynthetic steps:

The nucleoside moiety biosynthesis initiates with UMP as precursor, modified through a series of enzymatic transformations. NikO, an enolpyruvyl transferase, catalyzes the transfer of an enolpyruvyl moiety from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UMP—the committing step toward aminohexuronic acid formation [9]. Subsequent modifications involve:

  • SanP: A key enzyme responsible for imidazolone biosynthesis through ring formation and formylation reactions
  • SanS: A putative amide synthetase mediating peptide bond formation between nucleoside and peptidyl moieties
  • NikK: An aminotransferase participating in aminohexuronic acid maturation [1] [3] [9]

The genetic architecture of nikkomycin biosynthesis consists of three co-transcribed operons containing 21 structural genes and one pathway-specific regulatory gene (sanG), all coordinately regulated [1] [7]. Hybrid biosynthesis experiments demonstrated the modularity of this system, where introduction of polyoxin dipeptide biosynthetic genes into a nikkomycin-producing strain generated novel hybrid antibiotics, confirming the compatibility between nucleoside and peptidyl modules across this antibiotic family [5].

Table 2: Key Enzymes in Nikkomycin X Biosynthesis

EnzymeGeneFunctionStructural Features
NikOnikOEnolpyruvyl transfer to UMPInside-out α/β-barrel structure; Fosfomycin-sensitive; PEP binding domain
SanPsanPImidazolone formationHomolog of NikP2 (95% identity); Ring cyclization and formylation activity
SanSsanSPeptide bond formationAmide synthetase domain; ATP-dependent activation
SanGsanGPathway-specific regulationTranscriptional activator; Binds biosynthetic gene promoters
NikKnikKAminotransferase activityPyridoxal phosphate-dependent; Aminohexuronic acid modification

Ecological and Evolutionary Significance in Streptomyces spp.

Within Streptomyces ecology, nikkomycin X production represents a sophisticated chemical adaptation for ecological niche competition. The compound functions as a potent inhibitor of chitin synthase (Ki = 0.5 µM), providing a selective advantage against chitin-containing competitors including fungi, insects, and other arthropods [1] [6]. This inhibition mechanism specifically targets UDP-N-acetylglucosamine binding, mimicking the natural substrate through its nucleoside-peptide structure [8]. The ecological rationale for nikkomycin X production alongside nikkomycin Z appears to involve substrate versatility—the imidazolone moiety may penetrate certain fungal cell walls more efficiently than uracil-containing analogs, expanding the producer's inhibitory spectrum [3].

The evolutionary trajectory of the nikkomycin gene cluster reveals several adaptive mechanisms:

  • Gene duplication events: Introduction of an additional biosynthetic gene cluster copy increased nikkomycin X production 4-fold (880 mg/L vs. 220 mg/L in wild-type), demonstrating selective pressure toward enhanced antibiotic output [1]
  • Regulatory integration: The sab gene cluster encodes butenolide signaling molecules (SAB1-3) that activate nikkomycin production through receptor-mediated derepression, connecting antibiotic biosynthesis to quorum-sensing mechanisms [4]
  • Pleiotropic regulation: Developmental regulators including wblA exert hierarchical control, with disruption abolishing nikkomycin production while activating cryptic biosynthetic pathways (e.g., 16-membered macrolides), suggesting regulatory crosstalk between secondary metabolic pathways [7]

The biosynthetic cluster displays genetic stability even under selection pressure absence, with exconjugants maintaining production capacity through multiple generations. This stability suggests evolutionary optimization for ecological functionality rather than transient advantage [1]. Furthermore, the cluster's regulation integrates with central metabolism through precursor availability—uracil supplementation enhances nikkomycin Z production but reduces nikkomycin X output, indicating substrate competition between the two pathways [3].

Table 3: Regulatory Systems Influencing Nikkomycin X Biosynthesis

Regulatory SystemGenetic ComponentsMechanism of ActionEffect on Nikkomycin X
Butenolide SignalingsabA, sabP, sabD, sabR1, sabR2SAB molecules dissociate SabR1 repressor from promotersActivation (up to 5-fold) via derepression
Developmental RegulatorwblA (whiB-like)Controls expression of pathway-specific regulator sanGEssential (disruption abolishes production)
Pleiotropic RegulatoradpAActivates sanG transcription through direct promoter bindingPositive regulation
Precursor SensingPyrimidine salvage pathwayUracil availability modulates nucleoside precursor fluxCompetitive inhibition (favors nikkomycin Z)

The ecological role of nikkomycin X extends beyond antibiosis to potential signaling functions within microbial communities. Butenolide molecules triggering nikkomycin production may coordinate defensive responses across Streptomyces populations, representing an interspecies communication system [4]. This multifunctionality—combining direct inhibition with community signaling—positions nikkomycin X as a key component in the chemical ecology of soil microorganisms, explaining its conservation across geographically dispersed Streptomyces strains.

Figure 2: Regulatory network controlling nikkomycin X production, showing integration of butenolide signaling (blue), developmental regulation (green), and precursor flux (orange)

Table of Compounds Mentioned:

  • Nikkomycin X
  • Nikkomycin Z
  • Polyoxin
  • Butenolide signaling molecules (SAB1, SAB2, SAB3)
  • Fosfomycin
  • Phosphoenolpyruvate (PEP)
  • Uridine monophosphate (UMP)
  • 5-aminohexuronic acid
  • Hydroxypyridylhomethreonine (nikkomycin D)
  • 4-formyl-4-imidazolin-2-one (imidazolone)

Properties

CAS Number

72864-26-7

Product Name

Nikkomycin X

IUPAC Name

2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid

Molecular Formula

C20H25N5O10

Molecular Weight

495.4 g/mol

InChI

InChI=1S/C20H25N5O10/c1-7(13(28)10-3-2-9(27)4-22-10)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-8(6-26)23-20(25)34/h2-7,11-16,18,27-30H,21H2,1H3,(H,23,34)(H,24,31)(H,32,33)

InChI Key

AYXHZRVSIUJLAE-UHFFFAOYSA-N

SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N

Synonyms

nikkomycin X

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N

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